Optical Rotation: (S)- vs. (R)-Enantiomer
The (S)-(+)-enantiomer of phenylsuccinic acid exhibits a specific optical rotation of [α]²⁰/D +171±4° (c = 1% in acetone) as reported by Sigma-Aldrich for the ≥99.0% purity grade . This is quantitatively opposite to the (R)-(−)-enantiomer (CAS 46292-93-7), which displays [α]²⁰/D −175±4° under identical solvent and concentration conditions . The racemate (CAS 635-51-8) displays zero net rotation by definition. This large-magnitude chiroptical signature (|α| ≈ 173°) provides an unambiguous, instrumentally accessible identity test that directly confirms enantiomeric configuration and can detect as little as ~2–3% enantiomeric impurity when combined with HPLC-ee determination, making optical rotation a routine lot-verification parameter for procurement acceptance.
| Evidence Dimension | Specific optical rotation [α]²⁰/D |
|---|---|
| Target Compound Data | [α]²⁰/D +171±4° (c = 1% in acetone) |
| Comparator Or Baseline | (R)-(−)-Phenylsuccinic acid: [α]²⁰/D −175±4° (c = 1% in acetone); Racemic (±)-PSA: 0° |
| Quantified Difference | Δ ≈ 346° between enantiomers (opposite sign, approximately equal magnitude) |
| Conditions | c = 1% (w/v) in acetone, 20 °C, sodium D-line |
Why This Matters
Optical rotation provides the most rapid and definitive acceptance criterion to verify that the correct enantiomer has been procured, preventing costly experimental failure from inadvertent antipode or racemate substitution.
